L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid tyrosine. This compound is often used in research settings due to its role as a precursor to important neurotransmitters such as dopamine, adrenaline, and noradrenaline. It is also a common ingredient in various dietary supplements and is increasingly being studied for its potential therapeutic applications.
Preparation Methods
The synthesis of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using a Boc (tert-butyloxycarbonyl) group.
Bromination: The phenolic hydroxyl group is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride.
Chemical Reactions Analysis
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis and structural elucidation of fluorenylmethoxycarbonyl (Fmoc) amino acids.
Biology: It serves as a precursor to neurotransmitters and is studied for its role in cognitive function and mood regulation.
Medicine: It is being explored as a potential treatment for depression and other mood disorders.
Industry: It is used in the development of biodegradable polymers and hydrogels for drug delivery and cell culture applications.
Mechanism of Action
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- acts as a precursor to catecholamines in the brain. It plays a role in regulating mood, energy levels, and cognitive function by being converted into dopamine, adrenaline, and noradrenaline. Additionally, it has antioxidant properties and can protect against oxidative stress.
Comparison with Similar Compounds
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- can be compared with other similar compounds such as:
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: This compound lacks the bromine atom and is used in similar research applications.
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)histidyl-N-methyl-L-phenylalanyl-, 2-propenyl ester: This compound has additional functional groups and is used in more specialized research.
The uniqueness of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- lies in its bromine atom, which allows for specific chemical reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHAEIHICCEBD-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145678-36-9 |
Source
|
Record name | (2S)-3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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